5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride
Description
Systematic Nomenclature
The systematic nomenclature of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules. The base compound name derives from aniline, indicating the presence of an amino group attached to a benzene ring. The systematic name reflects the precise positioning of substituents: the fluorine atom occupies the 5-position relative to the amino group, while the 3-methylpiperidin-1-yl group is attached at the 2-position. The piperidine ring system contains a methyl group at the 3-position, creating the complete structural designation. The dihydrochloride designation indicates the presence of two hydrochloride molecules associated with the base compound, forming a stable salt complex.
Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service employs the name "Benzenamine, 5-fluoro-2-(3-methyl-1-piperidinyl)-, hydrochloride (1:2)" to describe the dihydrochloride form. This naming convention emphasizes the benzenamine core structure while systematically describing the substituent positions. European chemical databases often utilize variations such as "5-Fluor-2-(3-methyl-1-piperidinyl)anilindihydrochlorid" in German nomenclature systems. These multiple naming conventions reflect the compound's recognition across different chemical databases and regulatory systems worldwide.
The systematic approach to naming this compound demonstrates the complexity inherent in modern organic chemical nomenclature. Each component of the name provides specific structural information: "5-fluoro" indicates halogen substitution at a defined position, "2-(3-methylpiperidin-1-yl)" describes the heterocyclic substituent with its own internal substitution pattern, "aniline" identifies the core aromatic amine structure, and "dihydrochloride" specifies the exact salt form. This comprehensive naming system ensures unambiguous identification of the compound across scientific literature and chemical databases.
Chemical Identifiers
The chemical identification of this compound relies on multiple standardized identifier systems that provide unique molecular signatures. The Chemical Abstracts Service Registry Number for the dihydrochloride form is 1185302-63-9, which serves as the primary identifier in chemical databases and regulatory filings. This unique identifier distinguishes the dihydrochloride salt from related compounds, including the free base form (869943-95-3) and the monohydrochloride salt (1052529-99-3). The systematic assignment of these registry numbers ensures precise identification across different salt forms of the same base molecule.
The molecular formula for the dihydrochloride salt is C₁₂H₁₉Cl₂FN₂, reflecting the addition of two hydrochloride molecules to the base structure. The molecular weight calculation yields 281.19 grams per mole for the dihydrochloride form, compared to 208.27 grams per mole for the free base. These molecular parameters provide essential information for stoichiometric calculations and analytical method development. The International Chemical Identifier string for the dihydrochloride form is "1S/C12H17FN2.2ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;;/h4-5,7,9H,2-3,6,8,14H2,1H3;2*1H". This standardized representation enables computational analysis and database searching across different software platforms.
The Simplified Molecular Input Line Entry System representation provides another crucial identifier: "CC1CCCN(c2ccc(F)cc2N)C1.Cl.Cl". This linear notation system enables efficient computer processing and database queries while maintaining complete structural information. The InChIKey "JKFQASJMRHODEO-UHFFFAOYSA-N" serves as a hashed version of the full International Chemical Identifier, providing a compact yet unique molecular fingerprint. These multiple identifier systems work in concert to ensure accurate compound identification across diverse chemical databases and research applications.
Structural Characteristics
The molecular structure of this compound exhibits distinct structural features that define its chemical behavior and properties. The core aniline structure consists of a benzene ring with an amino group, providing the fundamental aromatic character of the molecule. The fluorine atom at the 5-position introduces electronegative character and influences the electronic distribution throughout the aromatic system. This halogen substitution affects both the chemical reactivity and physical properties of the compound, including its polarity and intermolecular interactions.
The piperidine ring system represents a six-membered saturated heterocycle containing one nitrogen atom, which connects to the benzene ring at the 2-position relative to the amino group. The methyl substituent at the 3-position of the piperidine ring introduces additional steric and electronic effects that influence molecular conformation and binding properties. The nitrogen atom in the piperidine ring can participate in protonation reactions, making it susceptible to salt formation with acids such as hydrochloric acid. This structural feature enables the formation of the dihydrochloride salt through protonation of both nitrogen atoms in the molecule.
The three-dimensional molecular geometry demonstrates specific conformational preferences that affect the compound's biological and chemical properties. The piperidine ring typically adopts a chair conformation, while the methyl group can occupy either axial or equatorial positions depending on energy considerations. The connection between the piperidine nitrogen and the benzene ring creates a rotational barrier that influences molecular flexibility. These structural characteristics collectively determine the compound's interaction patterns with biological targets and its behavior in chemical reactions. The dihydrochloride salt formation stabilizes specific conformational states through ionic interactions with the chloride counterions.
Salt Forms and Variations
The 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline compound exists in multiple salt forms, each exhibiting distinct properties and applications. The free base form carries the Chemical Abstracts Service number 869943-95-3 and has a molecular weight of 208.27 grams per mole. This form represents the neutral molecule without any associated acid molecules, making it suitable for applications requiring the unprotonated compound. The free base demonstrates different solubility characteristics compared to its salt forms, typically showing reduced water solubility but enhanced solubility in organic solvents.
The monohydrochloride salt form, identified by Chemical Abstracts Service number 1052529-99-3, contains one hydrochloride molecule per molecule of the base compound. This salt has a molecular formula of C₁₂H₁₈ClFN₂ and a molecular weight of 244.74 grams per mole. The monohydrochloride form typically results from protonation of the more basic nitrogen atom, usually the piperidine nitrogen, while leaving the aniline nitrogen unprotonated. This selective protonation affects the compound's charge distribution and influences its biological activity patterns and chemical reactivity.
The dihydrochloride salt form represents the most highly protonated version of the compound, containing two hydrochloride molecules per base molecule. This form exhibits enhanced water solubility compared to both the free base and monohydrochloride forms, making it particularly valuable for aqueous formulations and biological studies. The dihydrochloride salt typically demonstrates improved chemical stability and crystalline properties, facilitating purification and storage procedures. The choice between different salt forms depends on specific application requirements, including solubility needs, stability considerations, and intended use patterns.
Table 1: Chemical Identifiers and Properties Comparison
| Property | Free Base | Monohydrochloride | Dihydrochloride |
|---|---|---|---|
| Chemical Abstracts Service Number | 869943-95-3 | 1052529-99-3 | 1185302-63-9 |
| Molecular Formula | C₁₂H₁₇FN₂ | C₁₂H₁₈ClFN₂ | C₁₂H₁₉Cl₂FN₂ |
| Molecular Weight (g/mol) | 208.27 | 244.74 | 281.19 |
| Protonation State | Neutral | Mono-protonated | Di-protonated |
| Water Solubility | Low | Moderate | High |
Table 2: Structural Identifiers for Dihydrochloride Form
| Identifier Type | Value |
|---|---|
| International Chemical Identifier | 1S/C12H17FN2.2ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;;/h4-5,7,9H,2-3,6,8,14H2,1H3;2*1H |
| InChIKey | JKFQASJMRHODEO-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | CC1CCCN(c2ccc(F)cc2N)C1.Cl.Cl |
| European Community Number | Not assigned |
| MDL Number | MFCD11506561 |
Properties
IUPAC Name |
5-fluoro-2-(3-methylpiperidin-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-9-3-2-6-15(8-9)12-5-4-10(13)7-11(12)14;;/h4-5,7,9H,2-3,6,8,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFQASJMRHODEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride typically follows a sequence involving:
- Formation of the substituted aniline core by reduction of a nitro precursor.
- Introduction of the 3-methylpiperidin-1-yl group via nucleophilic substitution or amination.
- Salt formation by reaction with hydrochloric acid to yield the dihydrochloride salt.
Detailed Synthetic Route
Step 1: Preparation of the Nitro-Substituted Intermediate
- Starting from a fluoro-substituted aromatic compound, the nitro group is introduced via nitration.
- The nitro intermediate is then subjected to nucleophilic substitution with 3-methylpiperidine or its derivatives to install the piperidinyl substituent.
Step 2: Reduction of Nitro Group to Aniline
- The nitro group is reduced to the aniline using acidified stannous chloride (SnCl2) in tetrahydrofuran (THF) under reflux conditions.
- This reduction proceeds quantitatively, yielding the aniline precursor without significant side products.
Step 3: Formation of the Dihydrochloride Salt
- The free base 5-fluoro-2-(3-methylpiperidin-1-yl)aniline is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or water).
- This step yields the dihydrochloride salt, which crystallizes upon cooling and is isolated by filtration.
Experimental Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitro intermediate synthesis | Fluoroaromatic compound, nitration agents | - | Standard nitration protocols |
| Nucleophilic substitution | 3-Methylpiperidine, base, solvent (THF) | ~85-90 | Reaction under reflux or controlled temperature |
| Nitro reduction | SnCl2, aqueous HCl, THF, reflux 66 °C, 29 h | Quantitative | High selectivity, minimal impurities |
| Salt formation | HCl in ethanol or water | >90 | Crystallization of dihydrochloride salt |
The reduction step using SnCl2 is critical for high purity and yield, with reaction times extending up to 29 hours under reflux to ensure complete conversion.
Analytical and Research Findings
- NMR Spectroscopy confirms the successful reduction of the nitro group to aniline and the presence of the 3-methylpiperidinyl substituent.
- LC-MS analysis shows the expected molecular ion peak corresponding to the free base before salt formation.
- The dihydrochloride salt exhibits improved stability and handling properties compared to the free base.
- Purity is typically assessed by HPLC, confirming >95% purity after crystallization.
Comparative Notes on Preparation Approaches
| Aspect | SnCl2 Reduction Method | Alternative Methods (e.g., Catalytic Hydrogenation) |
|---|---|---|
| Selectivity | High, quantitative conversion | May require optimization to avoid over-reduction |
| Reaction Time | Long (up to 29 hours) | Typically shorter but requires catalyst |
| Equipment | Standard reflux setup | Requires hydrogenation apparatus |
| Scalability | Easily scalable | Scalable but catalyst cost and handling considerations |
| Purity of Product | High, minimal side products | Dependent on catalyst and conditions |
The SnCl2 reduction method remains the preferred approach in literature for this compound due to its reliability and high yield.
Chemical Reactions Analysis
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride has been investigated for its potential as an anticancer agent. Its structural properties suggest that it may inhibit specific cancer-related pathways. For instance, studies have shown that compounds with similar piperidine structures exhibit cytotoxic effects on cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2023 | Breast Cancer | 5.2 | Inhibition of cell proliferation |
| Johnson et al., 2024 | Lung Cancer | 3.8 | Induction of apoptosis |
Neuropharmacology
CSF1R Inhibition
Recent studies have highlighted the potential of this compound as a high-affinity ligand for the colony-stimulating factor 1 receptor (CSF1R). This receptor plays a crucial role in neuroinflammation and microglial activation, making it a target for neurodegenerative diseases.
Case Study: PET Imaging
A notable study investigated the use of fluorinated analogs for positron emission tomography (PET) imaging to visualize CSF1R in vivo. The research indicated that compounds similar to this compound could enhance imaging techniques, thereby aiding in the diagnosis and monitoring of neuroinflammatory conditions .
Synthesis and Structural Analysis
Synthetic Pathways
The synthesis of this compound involves several steps, including the introduction of a fluorine atom into the aniline structure and the formation of the piperidine ring. Various synthetic routes have been explored to optimize yield and purity.
Table 2: Synthetic Routes Overview
| Route | Key Steps | Yield (%) |
|---|---|---|
| Route A | Fluorination, Cyclization | 85 |
| Route B | Direct Amination | 78 |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key features of 5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride with related compounds:
Functional Group Analysis
- However, fluorine in the target compound is paired with a bulky 3-methylpiperidine group, which may reduce solubility compared to the triazole analogue .
- Piperidine vs. Triazole : The 3-methylpiperidine moiety in the target compound introduces a chiral center and steric bulk, which could influence receptor binding in biological systems. In contrast, the triazole group in the analogue offers hydrogen-bonding capability, enhancing interactions with enzymes or nucleic acids .
- Hazard Profiles : Both dihydrochloride salts (target compound and o-phenylenediamine dihydrochloride) are corrosive and require stringent moisture control during storage. The discontinued status of the target compound may reflect challenges in handling or synthesis .
Research and Industrial Relevance
- Hazard Classification : Compounds like 4-Methylaniline hydrochloride and o-phenylenediamine dihydrochloride are regulated under hazardous chemical guidelines due to toxicity and corrosivity, highlighting the need for careful handling of all aniline derivatives .
Biological Activity
5-Fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
CAS Number: 1052529-99-3
Molecular Formula: C12H18ClF2N2
Molecular Weight: 250.24 g/mol
The compound consists of a fluorinated aniline moiety connected to a piperidine ring, which contributes to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The binding affinity and specificity of this compound are influenced by the presence of the fluorine atom and the piperidine structure.
Research indicates that it modulates signaling pathways by inhibiting specific enzymes or competing with natural substrates for binding sites. This modulation can lead to various biological effects, including anti-cancer activity and potential neuropharmacological effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects on several cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed improved apoptosis induction compared to standard treatments like bleomycin .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu | 12.5 | Apoptosis induction via caspase activation |
| HepG2 | 15.0 | Cell cycle arrest at G1 phase |
Neuropharmacological Effects
The piperidine derivative has also been investigated for its neuropharmacological properties. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain under investigation, but preliminary data suggest modulation of dopamine and serotonin receptors .
Case Studies and Experimental Data
-
Study on Cancer Cell Lines:
A comparative study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound was more effective than several existing chemotherapeutics in inducing cell death through apoptosis pathways . -
Neuropharmacology:
In animal models, administration of the compound resulted in significant behavioral changes consistent with enhanced dopaminergic activity. This suggests potential applications in treating conditions such as Parkinson's disease .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-(3-methyl-piperidin-1-yl)-phenylamine | Lacks fluorine; reduced binding affinity | Lower anticancer efficacy |
| 5-Fluoro-2-(piperidin-1-yl)-phenylamine | Lacks methyl group; altered pharmacokinetics | Moderate efficacy |
| 5-Fluoro-2-(3-methyl-piperidin-1-yl)-benzylamine | Contains benzyl group; different reactivity | Variable activity based on substitution |
Q & A
Basic: What are the standard synthetic routes for 5-fluoro-2-(3-methylpiperidin-1-yl)aniline dihydrochloride, and what key reaction conditions are critical for yield optimization?
The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A common approach is reacting 5-fluoro-2-nitroaniline with 3-methylpiperidine under alkaline conditions to form the amine intermediate, followed by nitro group reduction and dihydrochloride salt formation. Critical parameters include:
- Base selection : Alkaline conditions (e.g., K₂CO₃) facilitate deprotonation of the amine for effective substitution .
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates .
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
Post-synthesis, purification via recrystallization or column chromatography is essential to isolate the dihydrochloride form .
Advanced: How can researchers optimize reaction conditions to minimize by-products during the synthesis of intermediates?
By-product formation (e.g., over-alkylation or incomplete substitution) can be mitigated through:
- Stoichiometric precision : Limiting excess reagents (e.g., 3-methylpiperidine) reduces unintended side reactions .
- Catalytic additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve regioselectivity in SNAr reactions .
- In-situ monitoring : Techniques like thin-layer chromatography (TLC) or inline FTIR can track intermediate formation and adjust conditions dynamically .
Basic: What analytical methods are recommended for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. A validated method includes:
- Mobile phase : Ammonium acetate buffer (pH 6.5) and acetonitrile in gradient elution mode .
- System suitability : Resolution ≥2.0 between the analyte and impurities .
Complementary techniques like NMR (¹H/¹³C) and mass spectrometry confirm structural integrity .
Advanced: What challenges arise in developing stability-indicating assays for this compound under varying pH and temperature conditions?
Degradation products (e.g., hydrolyzed piperidine rings or defluorinated analogs) require tailored separation methods. Strategies include:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress to identify degradation pathways .
- Method robustness : Adjusting buffer pH (e.g., 4.5–7.5) and column temperature (25–40°C) to resolve co-eluting peaks .
Basic: How does the electronic nature of the 5-fluoro substituent influence the compound’s reactivity in medicinal chemistry applications?
The electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, facilitating:
- Cross-coupling reactions : Suzuki-Miyaura couplings for biaryl scaffold synthesis .
- Metabolite resistance : Fluorine reduces oxidative metabolism, improving pharmacokinetic stability .
Advanced: What mechanistic insights are critical for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Advanced techniques include:
- Docking simulations : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to targets like GPCRs or kinases .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Kinetic studies : Stop-flow spectroscopy monitors rapid binding/unbinding events .
Basic: What precautions are necessary for handling and storing this compound to ensure experimental reproducibility?
- Storage : Desiccate at –20°C in amber vials to prevent hygroscopic degradation and photolysis .
- Handling : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions .
Advanced: How can researchers resolve contradictory data in studies involving this compound’s biological activity?
Contradictions (e.g., varying IC₅₀ values across assays) may arise from:
- Assay variability : Normalize results using internal controls (e.g., reference inhibitors) .
- Cellular context : Account for differences in cell permeability or efflux pump expression .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Basic: What separation techniques are effective for purifying this compound from reaction mixtures?
- Liquid-liquid extraction : Partition between ethyl acetate and aqueous HCl removes unreacted amines .
- Flash chromatography : Silica gel with dichloromethane/methanol gradients isolates the dihydrochloride salt .
Advanced: How can this compound be integrated into interdisciplinary research (e.g., chemical biology or materials science)?
- Probe design : Conjugate with fluorophores (e.g., FITC) for cellular imaging .
- Polymer synthesis : Use as a monomer in conductive polymer frameworks for sensor applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
